REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][NH:4][C:5](=O)[C:6]([F:9])([F:8])[F:7].B.C1COCC1>O1CCCC1>[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([F:9])([F:8])[F:7] |f:1.2|
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Name
|
|
Quantity
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17.6 g
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Type
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reactant
|
Smiles
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ClCCNC(C(F)(F)F)=O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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B.C1CCOC1
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 500-mL round-bottom flask, was placed
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
|
Details
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to reflux overnight in an oil bath
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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The resulting solution was diluted with 200 mL of H2O
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 3×100 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 15 g (crude) of (2-chloroethyl)(2,2,2-trifluoroethyl)amine as yellow oil
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Name
|
|
Type
|
|
Smiles
|
ClCCNCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |